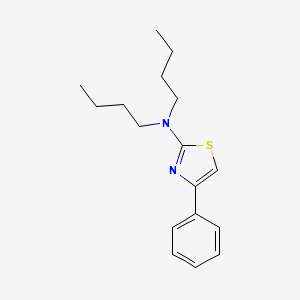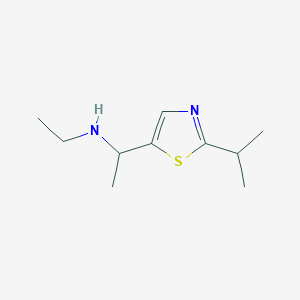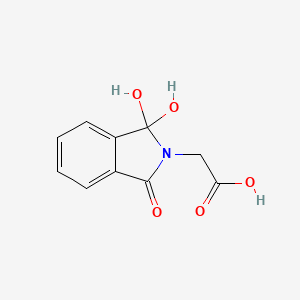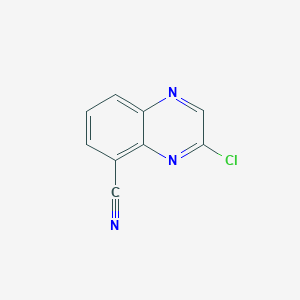
3-Chloro-5-quinoxalinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-5-quinoxalinecarbonitrile is a heterocyclic organic compound with a quinoxaline core structure. This compound is characterized by the presence of a chlorine atom at the 3rd position and a cyano group at the 5th position of the quinoxaline ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-quinoxalinecarbonitrile typically involves the reaction of appropriate quinoxaline derivatives with chlorinating and cyanating agentsThe reaction conditions often involve the use of solvents such as acetonitrile or methanol, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and cyanation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions
3-Chloro-5-quinoxalinecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoxaline ring can be oxidized or reduced, leading to different derivatives with altered properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like amines, thiols, and alkoxides are commonly used. Conditions often involve the use of bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typical reagents for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include substituted quinoxalines, quinoxaline oxides, and various quinoxaline derivatives with functional groups introduced through coupling reactions .
科学研究应用
3-Chloro-5-quinoxalinecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of bioactive molecules with potential antimicrobial and anticancer properties.
Medicine: Research has explored its use in developing drugs targeting specific biological pathways.
Industry: It is utilized in the production of advanced materials and as an intermediate in the synthesis of dyes and pigments
作用机制
The mechanism of action of 3-Chloro-5-quinoxalinecarbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used .
相似化合物的比较
Similar Compounds
3-Aryl-2-quinoxalinecarbonitrile: Known for its hypoxic selective anti-tumor activity.
2-Chloroquinoline-3-carbaldehyde: Used in the synthesis of various heterocyclic systems.
Uniqueness
3-Chloro-5-quinoxalinecarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chlorine and cyano groups make it a versatile intermediate for further functionalization, setting it apart from other quinoxaline derivatives .
属性
分子式 |
C9H4ClN3 |
|---|---|
分子量 |
189.60 g/mol |
IUPAC 名称 |
3-chloroquinoxaline-5-carbonitrile |
InChI |
InChI=1S/C9H4ClN3/c10-8-5-12-7-3-1-2-6(4-11)9(7)13-8/h1-3,5H |
InChI 键 |
LBSTUNYOSBMLJE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1)N=CC(=N2)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


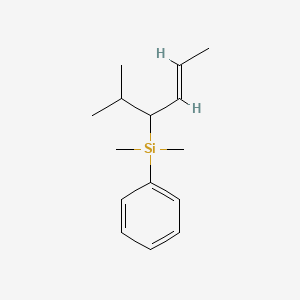



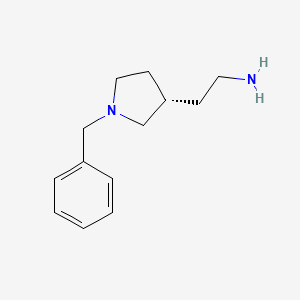
![1-Azabicyclo[3.2.2]nonan-4-amine](/img/structure/B13970625.png)
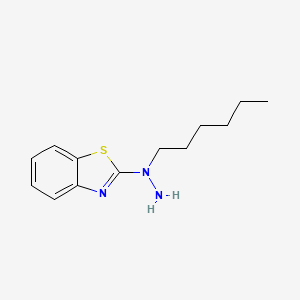
![1-[2-(2-Aminoethoxy)ethyl]-2-(2-methoxyethyl)-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B13970635.png)
![Naphthalene, 1-[(ethenyloxy)methyl]-](/img/structure/B13970640.png)
